Oxyclothepin N-oxide dihydrochloride

Description

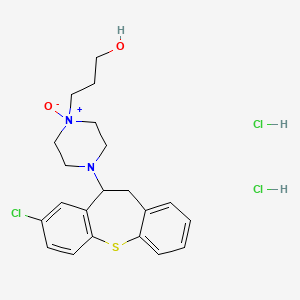

The N-oxide modification involves the addition of an oxygen atom to the nitrogen-containing moiety of the parent molecule, followed by dihydrochloride salt formation to enhance solubility and stability.

Properties

CAS No. |

32859-69-1 |

|---|---|

Molecular Formula |

C21H27Cl3N2O2S |

Molecular Weight |

477.9 g/mol |

IUPAC Name |

3-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-1-oxidopiperazin-1-ium-1-yl]propan-1-ol;dihydrochloride |

InChI |

InChI=1S/C21H25ClN2O2S.2ClH/c22-17-6-7-21-18(15-17)19(14-16-4-1-2-5-20(16)27-21)23-8-11-24(26,12-9-23)10-3-13-25;;/h1-2,4-7,15,19,25H,3,8-14H2;2*1H |

InChI Key |

CYCWFIBOOALSDS-UHFFFAOYSA-N |

Canonical SMILES |

C1C[N+](CCN1C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)(CCCO)[O-].Cl.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare oxyclothepin N-oxide dihydrochloride to structurally and functionally related N-oxide dihydrochlorides based on available evidence:

Key Comparative Insights:

Bioavailability and Solubility: Clozapine N-oxide dihydrochloride demonstrates superior bioavailability compared to its non-salt counterpart, attributed to enhanced water solubility . This property is likely shared with this compound, though empirical data are lacking.

Functional Applications: Clozapine N-oxide dihydrochloride is critical in chemogenetics (DREADD technology) due to its specificity for engineered receptors .

Chemical Stability :

- Dihydrochloride salts generally improve stability under storage conditions. For example, clozapine N-oxide dihydrochloride is supplied with ≥99% purity and batch-specific stability data , while proxymetacaine N-oxide dihydrochloride is used to monitor degradation in drug formulations .

Research and Regulatory Considerations

- Safety and Handling: N-oxide dihydrochlorides require stringent laboratory safety protocols.

- Regulatory Status : Compounds like amitriptyline N-oxide hydrochloride are recognized in pharmacopeial standards (e.g., EP) as impurities, necessitating strict quality control during manufacturing .

Q & A

Q. What analytical methods are recommended for assessing the purity and stability of Oxyclothepin N-oxide dihydrochloride in experimental settings?

To ensure compound integrity, use high-performance liquid chromatography (HPLC) with UV detection, as per pharmacopeial standards for related N-oxide dihydrochlorides. Purity thresholds should align with regulatory guidelines (e.g., 97.0–103.0% for similar compounds) . For stability studies, employ accelerated degradation testing under varying pH, temperature, and light exposure, followed by mass spectrometry (MS) to identify degradation products. Residual solvents like ethanol can be quantified via gas chromatography (GC) .

Q. How can researchers synthesize this compound with high yield and minimal impurities?

Synthesis typically involves oxidation of the parent compound (e.g., Oxyclothepin) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in a controlled acidic environment. Optimize reaction parameters (temperature, pH, and stoichiometry) to favor N-oxide formation while avoiding over-oxidation. Purification via recrystallization in ethanol/water mixtures or continuous flow reactors improves yield and reduces byproducts .

Q. What are the critical reference standards required for validating analytical assays of this compound?

Use certified reference materials (CRMs) for:

- Parent compound (Oxyclothepin) to assess conversion efficiency.

- Process-related impurities (e.g., desmethyl derivatives, residual solvents).

- Degradation products (e.g., N-oxide reduction byproducts).

Cross-validate results against pharmacopeial monographs for structurally analogous compounds like Flunarizine N-Oxide Dihydrochloride .

Advanced Research Questions

Q. How does this compound interact with neuronal receptors, and what experimental models are suitable for studying its pharmacodynamics?

As a putative DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist , it may selectively activate engineered muscarinic receptors (e.g., hM3Dq/hM4Di). Use in vitro calcium flux assays in transfected HEK293 cells to quantify receptor activation (EC50). For in vivo studies, employ transgenic mouse models expressing DREADDs in specific neuronal populations, and measure behavioral or electrophysiological outputs post-administration. Note potential off-target effects due to reverse metabolism (e.g., conversion to the parent compound) .

Q. What methodological considerations are critical when analyzing contradictory data on this compound’s blood-brain barrier (BBB) permeability?

Discrepancies may arise from:

- Metabolic instability : Use LC-MS/MS to quantify intact compound vs. metabolites in plasma and brain homogenates.

- Dosing regimens : Compare intraperitoneal (IP) vs. intravenous (IV) administration to assess first-pass metabolism.

- Species-specific differences : Validate BBB penetration in multiple models (e.g., murine vs. non-human primates). Include isotopically labeled analogs (e.g., deuterated Oxyclothepin N-oxide) to track pharmacokinetics .

Q. How can researchers address challenges in quantifying low-abundance metabolites of this compound in biological matrices?

Implement ultra-high-performance LC (UHPLC) coupled with tandem mass spectrometry (MS/MS) for enhanced sensitivity. Use solid-phase extraction (SPE) to pre-concentrate samples and reduce matrix interference. For structural elucidation, apply high-resolution MS (HRMS) and compare fragmentation patterns with synthetic standards (e.g., N-oxide reduction products) .

Q. What strategies mitigate experimental bias in studies investigating this compound’s neurobehavioral effects?

- Blinded dosing : Use saline or inert analogs (e.g., scrambled peptides) as controls.

- Dose-response curves : Include multiple concentrations to distinguish specific vs. nonspecific effects.

- Behavioral assays : Combine automated tracking (e.g., EthoVision) with manual scoring to reduce observer bias.

- Data transparency : Pre-register protocols and share raw datasets for independent validation .

Methodological Best Practices

- Synthesis & Purification : Prioritize continuous flow reactors for scalable, reproducible synthesis .

- Analytical Validation : Cross-reference with pharmacopeial guidelines (e.g., USP/EP) for related dihydrochloride salts .

- In Vivo Studies: Monitor for metabolite interference (e.g., parent compound resurgence) using pharmacokinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.